

# RAF265: A Potent mut-B-RAF Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

Get Quote

**RAF265** (compound **1**) is an imidazo-benzimidazole compound identified as a potent inhibitor of B-RAF kinase, particularly the activating V600E mutation found in about 50% of melanomas [1]. It was developed to abrogate errant signaling along the MAPK pathway in pathway-dependent cancers and has advanced into clinical trials [1].

The compound also exhibits inhibitory activity against other kinases like VEGFR and PDGFR, sharing a similar profile with other kinase inhibitors like sorafenib [1].

## Biochemical and Cellular Activity Data

The table below summarizes key biochemical and cellular data for **RAF265** and related compounds from the research campaign [1].

Table 1: Key Data for **RAF265** and Selected Analogues

| Compound          | R2<br>(Anilide)   | R3<br>(Imidazole) | B-RAFV600E<br>( $\mu\text{M}$ ) | pERK<br>SKMEL-28<br>( $\mu\text{M}$ ) | SKMEL-28<br>Prolif. ( $\mu\text{M}$ ) | CYP3A4<br>( $\mu\text{M}$ ) |
|-------------------|-------------------|-------------------|---------------------------------|---------------------------------------|---------------------------------------|-----------------------------|
| <b>RAF265 (1)</b> | 4-CF <sub>3</sub> | CF <sub>3</sub>   | 0.0005                          | 0.14                                  | 0.16                                  | >40                         |
| <b>2</b>          | 3-tBu             | H                 | 0.045                           | 0.28                                  | 0.90                                  | Not Specified               |

| Compound | R2<br>(Anilide) | R3<br>(Imidazole) | B-RAFV600E<br>( $\mu\text{M}$ ) | pERK<br>SKMEL-28<br>( $\mu\text{M}$ ) | SKMEL-28<br>Prolif. ( $\mu\text{M}$ ) | CYP3A4<br>( $\mu\text{M}$ ) |
|----------|-----------------|-------------------|---------------------------------|---------------------------------------|---------------------------------------|-----------------------------|
| 3        | -               | -                 | 0.003                           | 0.044                                 | 0.18                                  | Not Specified               |
| 4        | 3-tBu           | H                 | 0.090                           | 0.39                                  | ~1.8 (CYP)                            | 1.8                         |
| 13       | 2-F, 5-tBu      | CF <sub>3</sub>   | Not Specified                   | 0.042                                 | 0.050                                 | 3.3                         |

**Table 2: Biochemical Activities of RAF265 Against Select Kinases**

| Kinase Target                      | B-RAFV600E | wt-B-RAF | C-RAF | VEGFR         | c-KIT         | PDGFR $\beta$ |
|------------------------------------|------------|----------|-------|---------------|---------------|---------------|
| IC <sub>50</sub> ( $\mu\text{M}$ ) | 0.0005     | 0.070    | 0.019 | 0.005 (for 2) | 0.010 (for 2) | 0.010 (for 2) |

Note: Specific values for **RAF265** against VEGFR, c-KIT, and PDGFR $\beta$  were not fully detailed in the available excerpt, but it is described as having "complementary VEGFR and PDGFR activity." Data for compound 2 is provided as a reference for the series [1].

## MAPK Signaling Pathway and RAF265 Inhibition

The following diagram illustrates the key signaling pathway targeted by **RAF265**. Inhibition of B-RAF disrupts signaling through the MAPK pathway.



[Click to download full resolution via product page](#)

Diagram Title: MAPK Signaling Pathway and **RAF265** Inhibition Point

## Suggestions for Finding More Current Information

The search results lack the specific technical support content you requested. To build a comprehensive knowledge base, I suggest you:

- **Consult Specialized Databases:** Search for the latest information on **RAF265** (also known as RAF-265 or its code name) in dedicated scientific databases like **PubMed**, **Google Scholar**, or patent repositories. Using its full chemical name might yield more results.
- **Review Clinical Trial Records:** If the compound advanced into clinical trials, databases like **ClinicalTrials.gov** may contain detailed protocols, pharmacokinetic results, and documented adverse events.
- **Explore Recent Literature:** Look for review articles on "B-RAF inhibitor development" or "kinase inhibitor pharmacokinetics," which might discuss **RAF265** and provide insights into common experimental challenges and solutions in the field.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [RAF265: A Potent mut-B-RAF Inhibitor]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-pharmacokinetic-optimization>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)